molecular formula C7H3BrClFO2 B1513239 3-Bromo-4-chloro-5-fluorobenzoic acid CAS No. 1357942-87-0

3-Bromo-4-chloro-5-fluorobenzoic acid

Cat. No. B1513239
CAS RN: 1357942-87-0
M. Wt: 253.45 g/mol
InChI Key: CLXLNVHYXWMAAZ-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-fluorobenzoic acid is an organic compound. It is a derivative of benzoic acid with bromine, chlorine, and fluorine substituents at positions 3, 4, and 5 respectively .


Molecular Structure Analysis

The molecular formula of 3-Bromo-4-chloro-5-fluorobenzoic acid is C7H3BrClFO2 . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy, which is not available in the searched resources.

Scientific Research Applications

Organic Synthesis and Reactivity

Halogenated benzoic acids serve as critical intermediates and building blocks in organic synthesis. Gohier et al. (2003) explored the selectivities in reactions of organolithium reagents with unprotected 2-halobenzoic acids, demonstrating the nuanced reactivity of these compounds in lithiation reactions, which are foundational for creating complex organic molecules. This study underscores the potential of halogenated benzoic acids, including 3-Bromo-4-chloro-5-fluorobenzoic acid, in synthetic organic chemistry for constructing novel compounds with intricate structures (Gohier, Anne‐Sophie Castanet, & Mortier, 2003).

Material Science Applications

In material science, the structural and luminescent properties of lanthanide complexes with halogenobenzoate ligands have been studied by Monteiro et al. (2015), who compared the effects of different halogens on these properties. Such research indicates the potential for using halogenated benzoic acids, like 3-Bromo-4-chloro-5-fluorobenzoic acid, in developing materials with specific optical properties, which could have applications in lighting, displays, and sensors (Monteiro, Bettencourt-Dias, Mazali, & Sigoli, 2015).

Environmental Studies and Tracers

In environmental studies, halogenated benzoic acids have been utilized as tracers to understand soil and groundwater transport mechanisms. Bowman and Gibbens (1992) investigated the use of difluorobenzoates as nonreactive tracers, highlighting the importance of such compounds in environmental monitoring and pollution tracking. This suggests the relevance of compounds like 3-Bromo-4-chloro-5-fluorobenzoic acid for environmental research, particularly in tracing and understanding contaminant dispersion (Bowman & Gibbens, 1992).

Safety and Hazards

Safety data sheets suggest that 3-Bromo-4-chloro-5-fluorobenzoic acid may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

properties

IUPAC Name

3-bromo-4-chloro-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXLNVHYXWMAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856994
Record name 3-Bromo-4-chloro-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chloro-5-fluorobenzoic acid

CAS RN

1357942-87-0
Record name 3-Bromo-4-chloro-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-chloro-5-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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